

# Technical Support Center: Nirmatrelvir Dosing and Administration

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Compound of Interest		
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This guide provides researchers, scientists, and drug development professionals with technical information and answers to frequently asked questions regarding nirmatrelvir dosing adjustments in patient populations with renal or hepatic impairment.

## **Frequently Asked Questions (FAQs)**

Q1: What is the standard dosing regimen for nirmatrelvir-ritonavir?

The standard recommended dosage for nirmatrelvir-ritonavir is 300 mg of nirmatrelvir (two 150 mg tablets) taken together with 100 mg of ritonavir (one 100 mg tablet) orally every 12 hours for a duration of 5 days.[1][2] Treatment should be initiated as soon as possible following a diagnosis of COVID-19 and within five days of symptom onset.[1][2][3] The tablets should be swallowed whole and not crushed, divided, or chewed.[1][3]

Q2: Why are dosing adjustments for nirmatrelvir necessary in patients with renal impairment?

When co-administered with ritonavir, the primary elimination pathway for nirmatrelvir is renal.[4] [5] In patients with impaired renal function, the clearance of nirmatrelvir is reduced, leading to increased systemic exposure.[6][7] This heightened exposure can increase the risk of adverse reactions, necessitating dose adjustments to maintain a safe and effective therapeutic window. [8] Pharmacokinetic studies have shown that as the severity of renal impairment increases, the area under the plasma concentration-time curve (AUC) of nirmatrelvir significantly increases.[6] [7]

#### Troubleshooting & Optimization





Q3: How should the dose of nirmatrelvir be adjusted for patients with renal impairment?

Dose adjustments for nirmatrelvir are based on the patient's estimated glomerular filtration rate (eGFR).[3][9][10][11]

- Mild Renal Impairment (eGFR ≥60 to <90 mL/min): No dosage adjustment is required.[1][3]</li>
   [9][10][12]
- Moderate Renal Impairment (eGFR ≥30 to <60 mL/min): The dose should be reduced to 150 mg nirmatrelvir with 100 mg ritonavir twice daily for 5 days.[1][2][3][6][9][10][11][13]</li>
- Severe Renal Impairment (eGFR <30 mL/min): The recommended dosage is 300 mg nirmatrelvir with 100 mg ritonavir on day 1, followed by 150 mg nirmatrelvir with 100 mg ritonavir once daily on days 2 through 5.[2][3][10] For patients on hemodialysis, the dose should be administered after the hemodialysis session.[2][3][9][10][14]</li>

Q4: Are there specific dose packs available for patients with renal impairment?

Yes, to facilitate accurate dosing, different dose packs of Paxlovid (nirmatrelvir and ritonavir) are available.[10] Prescriptions should clearly state the numeric dose for each active ingredient.[13]

Q5: What are the recommendations for nirmatrelvir dosing in patients with hepatic impairment?

The need for dose adjustment in hepatic impairment is determined by the Child-Pugh classification.

- Mild (Child-Pugh Class A) or Moderate (Child-Pugh Class B) Hepatic Impairment: No dose
  adjustment is necessary.[2][8][9][10][12][14] A pharmacokinetic study in subjects with
  moderate hepatic impairment showed no significant difference in nirmatrelvir exposure
  compared to healthy controls.[5][9]
- Severe (Child-Pugh Class C) Hepatic Impairment: Nirmatrelvir-ritonavir is not recommended for use in this population due to a lack of pharmacokinetic and safety data.[2][8][9][10][12]
   [14]

### **Troubleshooting Guide**



Scenario 1: A patient's eGFR is fluctuating and is on the borderline between mild and moderate renal impairment.

Recommendation: In such cases, it is prudent to err on the side of caution and use the
reduced dose recommended for moderate renal impairment (150 mg nirmatrelvir/100 mg
ritonavir twice daily).[6][11][13] This approach minimizes the risk of drug accumulation and
potential toxicity. Close monitoring of renal function and for any adverse effects is advised.
[12]

Scenario 2: A patient develops acute kidney injury during the 5-day treatment course.

 Recommendation: The dosing of nirmatrelvir should be re-evaluated daily based on the most current eGFR. If the patient's renal function declines to a lower category (e.g., from mild to moderate impairment), the dose should be adjusted accordingly for the remainder of the treatment course.

Scenario 3: A patient with moderate renal impairment misses a dose.

• Recommendation: If the missed dose is within 8 hours of the regularly scheduled time, the patient should take it as soon as possible and resume the normal dosing schedule.[3][9] If more than 8 hours have passed, the patient should skip the missed dose and take the next dose at the usual time.[3][9] The patient should not double the dose to make up for a missed one.[3][9]

#### **Data Presentation**

Table 1: Nirmatrelvir Dosing Adjustments in Renal Impairment



Renal Function Category	eGFR Level	Recommended Nirmatrelvir/Ritonavir Dosage
Normal or Mild Impairment	≥60 to <90 mL/min	300 mg / 100 mg twice daily for 5 days
Moderate Impairment	≥30 to <60 mL/min	150 mg / 100 mg twice daily for 5 days
Severe Impairment	<30 mL/min	Day 1: 300 mg / 100 mg once.  Days 2-5: 150 mg / 100 mg once daily.
End-Stage Renal Disease on Hemodialysis	<15 mL/min	Administer dose after hemodialysis session.

Table 2: Nirmatrelvir Dosing Adjustments in Hepatic Impairment

Hepatic Function Category	Child-Pugh Class	Recommended Nirmatrelvir/Ritonavir Dosage
Mild Impairment	A	No dosage adjustment needed.
Moderate Impairment	В	No dosage adjustment needed.
Severe Impairment	С	Not recommended.

## **Experimental Protocols**

Pharmacokinetic Study of Nirmatrelvir in a Population with Renal Impairment (Based on NCT04909853)

• Study Design: This was a Phase 1, open-label, non-randomized study to evaluate the pharmacokinetics, safety, and tolerability of nirmatrelvir co-administered with ritonavir in

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participants with varying degrees of renal impairment compared to those with normal renal function.

- Participant Cohorts:
  - Normal renal function (eGFR ≥90 mL/min)
  - Mild renal impairment (eGFR ≥60 to <90 mL/min)</li>
  - Moderate renal impairment (eGFR ≥30 to <60 mL/min)</li>
  - Severe renal impairment (eGFR <30 mL/min)</li>
- · Methodology:
  - Participants were administered a single 100 mg oral dose of nirmatrelvir.
  - To ensure maximal inhibition of CYP3A4-mediated metabolism of nirmatrelvir, a 100 mg dose of ritonavir was administered 12 hours prior to, at the same time as, and 12 and 24 hours after the nirmatrelvir dose.
  - Serial blood samples were collected at pre-defined time points before and after nirmatrelvir administration to determine the plasma concentrations of nirmatrelvir.
  - Pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (Maximum Concentration), were calculated for each participant.
  - Safety and tolerability were monitored throughout the study.

Pharmacokinetic Study of Nirmatrelvir in a Population with Hepatic Impairment (Based on NCT05005312)

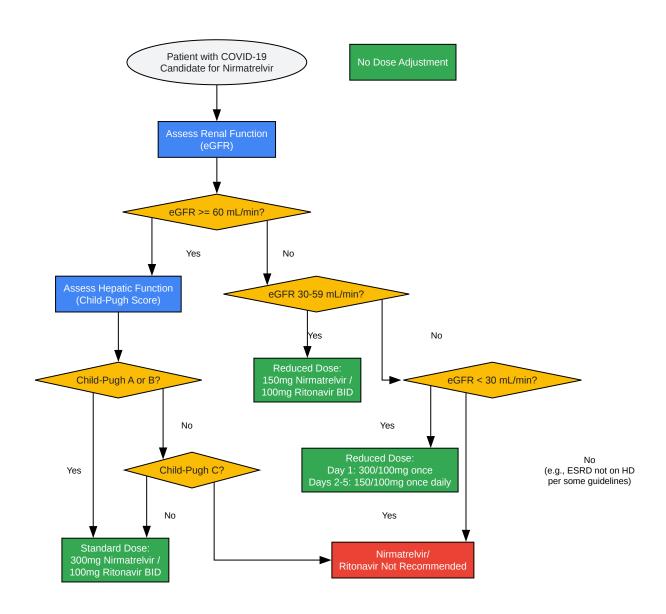
- Study Design: A Phase 1, open-label, non-randomized study designed to assess the effect of moderate hepatic impairment on the pharmacokinetics of nirmatrelvir when co-administered with ritonavir.
- Participant Cohorts:



- Participants with moderate hepatic impairment (Child-Pugh Class B)
- A matched cohort of healthy participants with normal hepatic function.
- Methodology:
  - Eligible participants received a single oral dose of 100 mg nirmatrelvir.
  - Ritonavir (100 mg) was administered 12 hours before, concurrently with, and 12 and 24 hours after the nirmatrelvir dose to maintain pharmacokinetic enhancement.
  - Blood samples for pharmacokinetic analysis were collected at specified intervals before and after the dose of nirmatrelvir.
  - Plasma concentrations of nirmatrelvir were measured, and key pharmacokinetic parameters (AUC, Cmax) were determined and compared between the two cohorts.
  - Safety assessments were conducted throughout the duration of the study.

#### **Visualization**





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Caption: Workflow for Nirmatrelvir Dosing Adjustments.



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